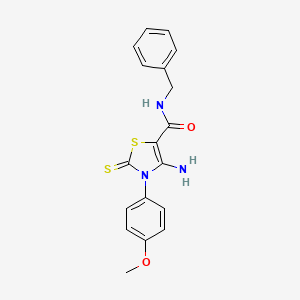![molecular formula C18H16ClN5O3 B11486034 ethyl 3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11486034.png)
ethyl 3-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The chlorophenyl group is introduced via a substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step and continuous flow reactors for the esterification process. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrogen oxides, while reduction can produce a phenyl derivative.
Scientific Research Applications
ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethyl ester moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-{2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE
- ETHYL 3-{2-[5-(2-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE
- ETHYL 3-{2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE
Uniqueness
ETHYL 3-{2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H16ClN5O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 3-[[2-[5-(2-chlorophenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16ClN5O3/c1-2-27-18(26)12-6-5-7-13(10-12)20-16(25)11-24-22-17(21-23-24)14-8-3-4-9-15(14)19/h3-10H,2,11H2,1H3,(H,20,25) |
InChI Key |
MBGVZCSCHZJRER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methylsulfanyl)-1-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11485955.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B11485962.png)
![N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B11485963.png)
![N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485968.png)
![N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485976.png)

![2,2-diphenyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B11486000.png)
![1-Adamantylmethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B11486004.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11486005.png)

![8-(4-hydroxybutyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486013.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486024.png)
![N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11486029.png)
